molecular formula C18H18ClN3O B2653401 1-(3-chloro-2-methylphenyl)-3-(1-ethyl-1H-indol-3-yl)urea CAS No. 923095-53-8

1-(3-chloro-2-methylphenyl)-3-(1-ethyl-1H-indol-3-yl)urea

Cat. No. B2653401
CAS RN: 923095-53-8
M. Wt: 327.81
InChI Key: YPMFNTRUXWNRQZ-UHFFFAOYSA-N
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Description

1-(3-chloro-2-methylphenyl)-3-(1-ethyl-1H-indol-3-yl)urea is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is a urea derivative that has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various research studies.

Scientific Research Applications

Nature of Urea-Fluoride Interaction

Urea derivatives exhibit significant interactions through hydrogen bonding with various anions, leading to complexes with differing stabilities. These interactions are crucial in understanding the chemical behavior of urea derivatives in various solvents and conditions. The study by Boiocchi et al. (2004) demonstrates the interaction dynamics between urea and fluoride ions, revealing the potential for urea deprotonation and subsequent chemical reactions (Boiocchi et al., 2004).

Corrosion Inhibition

Urea derivatives have been investigated for their effectiveness as corrosion inhibitors for metals in acidic solutions. Bahrami and Hosseini (2012) explored the inhibition effect of specific urea derivatives on mild steel corrosion, finding that these compounds act as mixed-type inhibitors and exhibit good performance in protecting steel against corrosion. This suggests potential applications in industrial processes and maintenance (Bahrami & Hosseini, 2012).

Synthesis and Biological Evaluation of Urea Derivatives

The synthesis and evaluation of urea derivatives for biological and pharmacological activities have been a significant area of research. Various studies have synthesized urea derivatives to explore their antiproliferative effects against cancer cell lines, showcasing the potential of these compounds as anticancer agents. For example, Feng et al. (2020) designed and synthesized 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, demonstrating significant antiproliferative effects and highlighting the potential of these derivatives as BRAF inhibitors for cancer treatment (Feng et al., 2020).

properties

IUPAC Name

1-(3-chloro-2-methylphenyl)-3-(1-ethylindol-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O/c1-3-22-11-16(13-7-4-5-10-17(13)22)21-18(23)20-15-9-6-8-14(19)12(15)2/h4-11H,3H2,1-2H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPMFNTRUXWNRQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)NC(=O)NC3=C(C(=CC=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-chloro-2-methylphenyl)-3-(1-ethyl-1H-indol-3-yl)urea

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